1-Ethyl-4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL]piperazine
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Overview
Description
1-Ethyl-4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL]piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a piperazine ring fused with a pyrrolo[2,3-D]pyrimidine moiety, which is further substituted with phenyl and methylphenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL]piperazine involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by further functionalization to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents such as toluene or xylene, and catalysts like calcium chloride or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL]piperazine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
1-Ethyl-4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piritrexim: A synthetic antifolate with anti-parasitic, anti-psoriatic, and anti-tumor properties.
Thieno[3,2-d]pyrimidine derivatives: Compounds with diverse biological activities, including anti-cancer and anti-inflammatory effects.
Piperazine derivatives: Compounds widely used in pharmaceuticals for their biological activity.
Uniqueness
1-Ethyl-4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL]piperazine stands out due to its unique combination of a piperazine ring and a pyrrolo[2,3-D]pyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H27N5 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-7-(2-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H27N5/c1-3-28-13-15-29(16-14-28)24-23-21(20-10-5-4-6-11-20)17-30(25(23)27-18-26-24)22-12-8-7-9-19(22)2/h4-12,17-18H,3,13-16H2,1-2H3 |
InChI Key |
PNOFFHRYYIWKEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4C)C5=CC=CC=C5 |
Origin of Product |
United States |
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